N-Acetylneuraminic acid sodium salt
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Overview
Description
Sodium aceneuramate, also known as sodium N-acetylneuraminate, is a sodium salt of aceneuramic acid. This compound is a derivative of sialic acid, which is a family of nine-carbon sugars commonly found in animal tissues and certain microorganisms. Sodium aceneuramate plays a crucial role in various biological processes, including cell signaling and molecular recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium aceneuramate can be synthesized through the neutralization of aceneuramic acid with sodium hydroxide. The reaction typically involves dissolving aceneuramic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to obtain sodium aceneuramate in solid form .
Industrial Production Methods: Industrial production of sodium aceneuramate involves large-scale neutralization processes. The aceneuramic acid is produced through microbial fermentation or chemical synthesis, and then neutralized with sodium hydroxide. The product is purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Sodium aceneuramate undergoes various chemical reactions, including:
Oxidation: Sodium aceneuramate can be oxidized to produce different derivatives, such as N-acetylneuraminic acid lactone.
Reduction: Reduction reactions can convert sodium aceneuramate into its corresponding alcohol derivatives.
Substitution: Sodium aceneuramate can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products:
Oxidation: N-acetylneuraminic acid lactone.
Reduction: Alcohol derivatives of sodium aceneuramate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium aceneuramate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoproteins.
Biology: Sodium aceneuramate is involved in cell signaling and molecular recognition processes.
Industry: Sodium aceneuramate is used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
Sodium aceneuramate exerts its effects through its interaction with sialic acid-binding proteins and enzymes. It is involved in the regulation of cell-cell interactions, immune responses, and pathogen recognition. The compound targets specific molecular pathways, including those involved in glycosylation and cell signaling .
Comparison with Similar Compounds
N-acetylneuraminic acid: The parent compound of sodium aceneuramate.
Sialic acid: A family of nine-carbon sugars to which sodium aceneuramate belongs.
N-glycolylneuraminic acid: Another derivative of sialic acid with similar properties.
Uniqueness: Sodium aceneuramate is unique due to its sodium salt form, which enhances its solubility and stability compared to its parent compound, N-acetylneuraminic acid. This makes it more suitable for various industrial and research applications .
Properties
CAS No. |
126934-33-6 |
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Molecular Formula |
C11H18NNaO9 |
Molecular Weight |
331.25 g/mol |
IUPAC Name |
sodium;(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoate |
InChI |
InChI=1S/C11H19NO9.Na/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13;/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21);/q;+1/p-1/t5-,7+,8+,9+,10+;/m0./s1 |
InChI Key |
MVHOXPMVPRDZIH-CBSHMQKXSA-M |
Isomeric SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)[O-])O)[C@H]([C@@H]([C@@H](CO)O)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)[O-])O)C(C(C(CO)O)O)O.[Na+] |
Origin of Product |
United States |
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